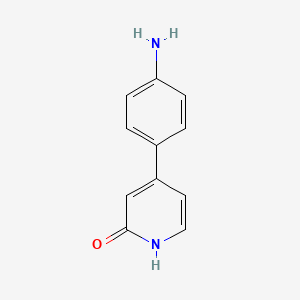
4-(4-Aminophenyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an aminophenyl group attached to a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one typically involves the reaction of 4-aminophenyl derivatives with dihydropyridinone precursors. One common method includes the condensation reaction between 4-aminobenzaldehyde and a suitable dihydropyridinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can optimize the reaction conditions, leading to higher efficiency and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form, often involving hydrogenation.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is frequently used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aminophenyl derivatives.
科学的研究の応用
4-(4-Aminophenyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and specialty chemicals.
作用機序
The mechanism of action of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydropyridinone ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
4-Aminophenol: Shares the aminophenyl group but lacks the dihydropyridinone ring.
2-Aminopyridine: Contains a pyridine ring with an amino group but differs in structure and properties.
4-(4-Aminophenyl)pyridine: Similar structure but without the dihydropyridinone ring.
Uniqueness: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is unique due to the combination of the aminophenyl group and the dihydropyridinone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
937677-77-5 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
4-(4-aminophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,12H2,(H,13,14) |
InChIキー |
RHZNUXXPEZOJIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


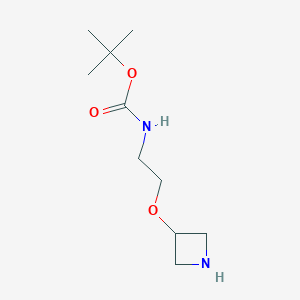

![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)

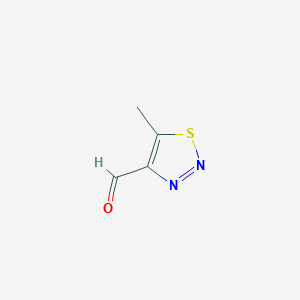
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
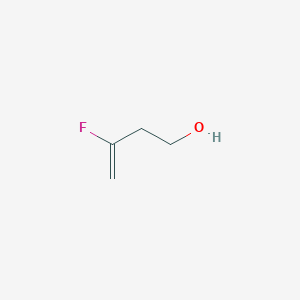
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
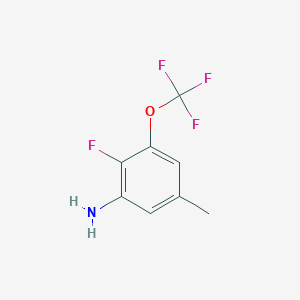
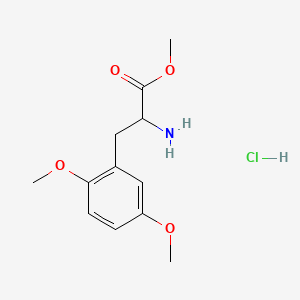
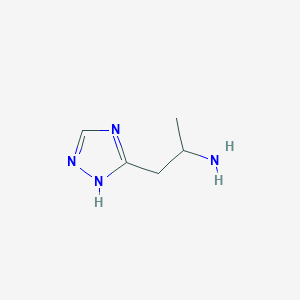
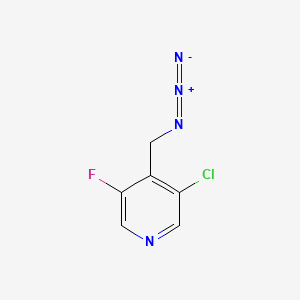
![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
